molecular formula C11H9F2N3O2S B12045657 2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one

2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one

Cat. No.: B12045657
M. Wt: 285.27 g/mol
InChI Key: YJTPQXMEUGSIIP-LHHJGKSTSA-N
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Description

2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C11H9F2N3O2S It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves multiple steps. One common method includes the reaction of 2-(DIFLUOROMETHOXY)BENZALDEHYDE with hydrazine derivatives to form the hydrazone . This intermediate can then undergo cyclization reactions to form the thiazolidine ring. Industrial production methods often involve the use of catalysts and optimized reaction conditions to improve yield and selectivity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .

Properties

Molecular Formula

C11H9F2N3O2S

Molecular Weight

285.27 g/mol

IUPAC Name

(2E)-2-[(E)-[2-(difluoromethoxy)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9F2N3O2S/c12-10(13)18-8-4-2-1-3-7(8)5-14-16-11-15-9(17)6-19-11/h1-5,10H,6H2,(H,15,16,17)/b14-5+

InChI Key

YJTPQXMEUGSIIP-LHHJGKSTSA-N

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=CC=CC=C2OC(F)F)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=CC=C2OC(F)F)S1

Origin of Product

United States

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